

# Glyceryl 1-monooctanoate vs glycerol monooleate structure activity

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## Compound Focus: Glyceryl 1-monooctanoate

CAS No.: 502-54-5

Cat. No.: S536006

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## Direct Comparison at a Glance

Feature	Glyceryl 1-monooctanoate	Glycerol Monooleate (GMO)
IUPAC Name/ Synonyms	Glyceryl 1-monooctanoate; Glyceryl monocaprylate [1]	Glyceryl monooleate; 1-Oleoyl-rac-glycerol; Monomuls 90-O18 [2] [3]
Fatty Acid Chain	Octanoic acid (C8:0), Saturated [1]	Oleic acid (C18:1), Monounsaturated [2]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>4</sub> [1]	Information missing from search results
Molecular Weight	218.29 g/mol [1]	Information missing from search results
CAS Number	502-54-5 [1]	Information missing from search results
Primary Bioactivity	Broad-spectrum antimicrobial [1]	Drug delivery via self-assembled nanostructures [2]
Key Findings	Suppresses growth of Gram-positive & Gram-negative bacteria,	Forms non-lamellar, <b>thermodynamically stable</b> lyotropic liquid crystal phases (e.g.,

Feature	Glyceryl 1-monooctanoate	Glycerol Monooleate (GMO)
	pathogenic yeast, and fungi [1]	cubosomes, hexosomes) [2]
Quantitative Data	MIC for <i>Candida albicans</i> : <b>200 mg/L</b> [1]	Particle size (for Doxorubicin-loaded NPs): <b>~180-250 nm</b> [2]
Proposed Mechanism	Information missing (Likely disrupts microbial membranes)	<b>High drug entrapment</b> ; sensitizes MDR cells by inhibiting drug efflux transporters [2]
Key Applications	Antimicrobial preservative; potential topical treatment [1]	Nanocarrier for enhanced solubility, bioavailability, and targeting of chemotherapeutics [2] [4]

## Experimental Data & Protocols

Here is a summary of key experimental methodologies and findings from recent studies to support the comparison.

### 1. Antimicrobial Activity of Glyceryl 1-monooctanoate

- **Experimental Protocol:** The minimum inhibitory concentration (MIC) of **Glyceryl 1-monooctanoate** was determined against a panel of microorganisms, including bacteria (*S. aureus*, *E. coli*, *K. pneumoniae*), pathogenic yeast (*C. albicans*), and saprophytic fungi (*A. niger*). The standard method involves incubating the compound with the microbes for **30 days** and observing the concentration required to suppress growth [1].
- **Key Findings:** The compound demonstrated broad-spectrum activity. The MIC against *Candida albicans* was reported as **200 mg/L**, and it was also effective against various filamentous fungi at concentrations up to 32.5 mg/L [1].

### 2. GMO-based Nanoparticles for Anticancer Drug Delivery

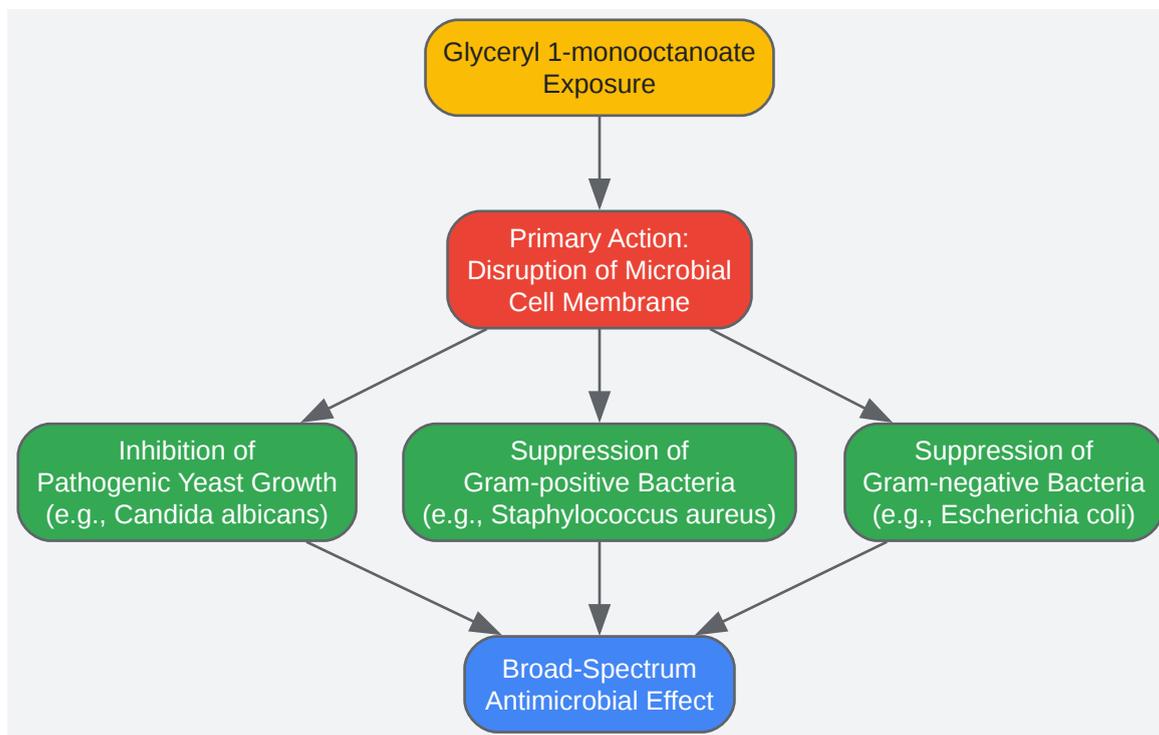
- **Experimental Protocol:** GMO nanoparticles were prepared via a **high-energy emulsification method**. GMO was dissolved in ethanol and emulsified with an aqueous phase containing non-ionic surfactants (e.g., Poloxamer 407 or polysorbates) using high-speed homogenization. A **remote loading approach** using an ammonium sulfate gradient was employed to efficiently encapsulate Doxorubicin hydrochloride (DOX) [2].

- **Physicochemical Characterization:** The resulting nanostructures (often cubosomes) were characterized using:
  - **Photon Correlation Spectroscopy (PCS):** For mean size, polydispersity index (PDI), and zeta potential.
  - **Cryogenic Transmission Electron Microscopy (Cryo-TEM):** To confirm internal nanostructure and morphology [2].
- **Key Findings:** DOX-loaded GMO nanostructures showed:
  - **Enhanced cytotoxicity** against breast cancer cell lines (MCF-7 and MDA-MB-231).
  - **Increased cellular uptake** within hours.
  - Ability to overcome multidrug resistance (MDR) by inhibiting specific drug efflux transporters [2].

## Mechanisms of Action and Workflows

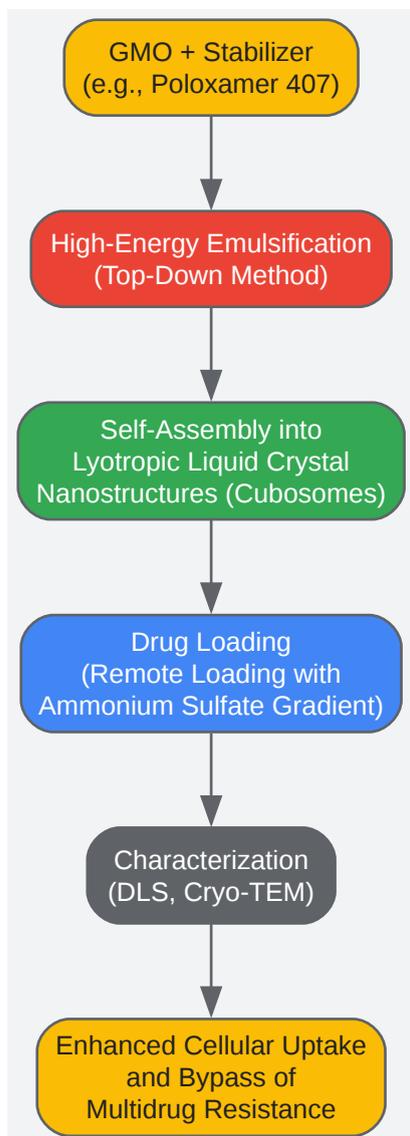
The following diagrams illustrate the distinct pathways and mechanisms of action for each compound.

### Glyceryl 1-monooctanoate: Antimicrobial Mechanism



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### Glycerol Monooleate: Nanoparticle Drug Delivery Workflow



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## Key Takeaways for Researchers

- **Distinct Roles:** These compounds are not interchangeable. **Glyceryl 1-monooctanoate** is primarily an **antimicrobial agent**, while **GMO** is a versatile **platform for drug delivery** due to its unique self-assembling properties [1] [2].
- **Structure-Activity Relationship (SAR):** The biological activity is heavily influenced by the fatty acid chain. The medium-chain, saturated octanoate confers antimicrobial properties, whereas the long-chain, monounsaturated oleate enables the formation of complex, high-capacity nanostructures [1] [2].

- **Considerations for Use:** When designing experiments, note that GMO-based systems require specific stabilizers (like Poloxamers) and preparation techniques (high-energy emulsification) to form stable colloidal dispersions [2].

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## References

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